molecular formula C8H11NO3S B14458879 Methanesulfonic acid, [(4-methylphenyl)amino]- CAS No. 74141-96-1

Methanesulfonic acid, [(4-methylphenyl)amino]-

Cat. No.: B14458879
CAS No.: 74141-96-1
M. Wt: 201.25 g/mol
InChI Key: DPAFYOWMMQJPDH-UHFFFAOYSA-N
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Description

Methanesulfonic acid, [(4-methylphenyl)amino]- is an organosulfur compound with a unique structure that combines the properties of methanesulfonic acid and an aromatic amine. This compound is known for its strong acidity and ability to participate in various chemical reactions, making it valuable in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, [(4-methylphenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with 4-methylaniline under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of methanesulfonic acid, [(4-methylphenyl)amino]- often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, [(4-methylphenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted aromatic compounds. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Methanesulfonic acid, [(4-methylphenyl)amino]- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanesulfonic acid, [(4-methylphenyl)amino]- involves its strong acidic nature, which allows it to donate protons and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler compound with similar acidic properties but lacking the aromatic amine group.

    4-Methylaniline: An aromatic amine that shares structural similarities but lacks the sulfonic acid group.

Uniqueness

Methanesulfonic acid, [(4-methylphenyl)amino]- is unique due to its combination of a strong acid and an aromatic amine in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both research and industrial applications.

Properties

CAS No.

74141-96-1

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(4-methylanilino)methanesulfonic acid

InChI

InChI=1S/C8H11NO3S/c1-7-2-4-8(5-3-7)9-6-13(10,11)12/h2-5,9H,6H2,1H3,(H,10,11,12)

InChI Key

DPAFYOWMMQJPDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCS(=O)(=O)O

Origin of Product

United States

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